3H-imidazo[4,5-b]pyridine-2-carboxylic acid 3H-imidazo[4,5-b]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 97640-15-8
VCID: VC2273941
InChI: InChI=1S/C7H5N3O2/c11-7(12)6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10)
SMILES: C1=CC2=C(N=C1)N=C(N2)C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

3H-imidazo[4,5-b]pyridine-2-carboxylic acid

CAS No.: 97640-15-8

Cat. No.: VC2273941

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

3H-imidazo[4,5-b]pyridine-2-carboxylic acid - 97640-15-8

Specification

CAS No. 97640-15-8
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name 1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,11,12)(H,8,9,10)
Standard InChI Key BIQRPLMAKJWHIH-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N=C(N2)C(=O)O
Canonical SMILES C1=CC2=C(N=C1)N=C(N2)C(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

3H-imidazo[4,5-b]pyridine-2-carboxylic acid features a bicyclic structure consisting of a pyridine ring fused with an imidazole ring. The carboxylic acid group is positioned at the 2-position of the imidazole ring, which contributes significantly to the compound's chemical reactivity and biological interactions .

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are summarized in Table 1:

PropertyValue
CAS Registry Number97640-15-8
Molecular FormulaC₇H₅N₃O₂
Molecular Weight163.13 g/mol
SynonymsPazopanib Impurity 113; 2-imidazo[4,5-b]pyridinecarboxylic acid; 1H-Imidazo[4,5-b]pyridine-2-carboxylic acid
MDL NumberMFCD05721719
Physical StateSolid
SolubilitySoluble in polar organic solvents; limited solubility in water

Table 1: Physical and chemical properties of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid .

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry. The presence of the carboxylic acid group gives rise to characteristic IR absorption bands in the 1700-1725 cm⁻¹ range (C=O stretching) and a broad band around 3000-3500 cm⁻¹ (O-H stretching). In mass spectrometry, the molecular ion peak appears at m/z 164 (M+H)⁺, which corresponds to its molecular weight plus a proton .

Synthesis Methods

General Synthetic Approaches

The synthesis of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves condensation-dehydration reactions. Several synthetic routes have been developed, with the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol being one of the most efficient and well-documented methods .

Oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol

A common and efficient synthetic route involves the oxidation of 3H-imidazo[4,5-b]pyridin-2-ylmethanol using potassium permanganate under basic conditions. The detailed procedure is as follows:

  • Preparation of a boiling solution of potassium permanganate (KMnO₄) in water

  • Addition of a boiling solution of 3H-imidazo[4,5-b]pyridin-2-ylmethanol and sodium carbonate (Na₂CO₃) in water

  • Reflux of the mixture for 4 hours

  • Filtration of the hot mixture

  • Cooling of the filtrate to room temperature

  • Adjustment of pH to 2 using concentrated hydrochloric acid

  • Collection of the precipitate by vacuum filtration

This method has been reported to yield 3H-imidazo[4,5-b]pyridine-2-carboxylic acid with approximately 100% yield, making it a highly efficient synthetic route .

Alternative Synthetic Routes

Other synthetic approaches to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid have been reported, including:

  • Condensation reactions involving pyridine-2,3-diamine with appropriate carboxylic acid derivatives

  • Cyclization reactions of suitably substituted pyridine precursors

  • Functionalization of preformed imidazo[4,5-b]pyridine scaffolds

These alternative routes may offer advantages in terms of starting material availability, reaction conditions, or selectivity depending on the specific requirements and constraints of the synthesis .

Biochemical Properties and Mechanisms

Kinase Inhibition

Derivatives of 3H-imidazo[4,5-b]pyridine have shown significant activity as kinase inhibitors, particularly of Aurora kinases, which play crucial roles in cell division. These compounds have potential applications in cancer treatment due to their ability to disrupt mitotic processes .

For example, modifications of the imidazo[4,5-b]pyridine scaffold have led to the development of selective Aurora kinase inhibitors. These compounds interact with the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins and thereby inhibiting kinase activity .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derivatives have revealed important insights about how structural modifications affect biological activity. Key findings include:

  • The position and nature of substituents on the pyridine ring significantly influence selectivity for different kinase targets

  • Modifications at the 3-position of the imidazole ring can affect the compound's pharmacokinetic properties

  • The presence of the carboxylic acid group at the 2-position may contribute to hydrogen bonding interactions with target proteins

These SAR insights provide valuable guidance for the rational design of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid derivatives with improved potency, selectivity, and pharmacokinetic properties .

Applications in Scientific Research

Medicinal Chemistry Applications

3H-imidazo[4,5-b]pyridine-2-carboxylic acid serves as an important building block in medicinal chemistry for the synthesis of more complex biologically active compounds. Its applications in this field include:

  • Development of kinase inhibitors, particularly Aurora kinase inhibitors

  • Synthesis of receptor modulators, especially for receptors in the central nervous system

  • Creation of compounds with anti-inflammatory, analgesic, or antidepressant activities

The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide formation, esterification, or reduction, enabling the generation of diverse compound libraries for biological screening .

Synthetic Chemistry Tools

In addition to its applications in medicinal chemistry, 3H-imidazo[4,5-b]pyridine-2-carboxylic acid has utility as a synthetic intermediate in various chemical transformations. It can serve as:

  • A precursor for the synthesis of more complex heterocyclic systems

  • A building block for the preparation of functionalized imidazopyridines

  • A starting material for the synthesis of labeled compounds for biochemical studies

These applications highlight the compound's versatility as a synthetic tool in both academic and industrial research settings .

Pharmaceutical Development

The imidazo[4,5-b]pyridine scaffold is found in several pharmaceutical compounds, indicating the potential of 3H-imidazo[4,5-b]pyridine-2-carboxylic acid in drug development. Notable examples of drugs containing related structures include:

  • Aurora kinase inhibitors under development for cancer treatment

  • Dual FLT3/Aurora kinase inhibitors such as CCT241736

  • Selective Aurora-A inhibitors like compound 3, which features an imidazo[4,5-b]pyridine core

These examples demonstrate the pharmaceutical relevance of compounds derived from or related to 3H-imidazo[4,5-b]pyridine-2-carboxylic acid .

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